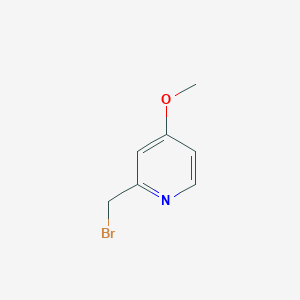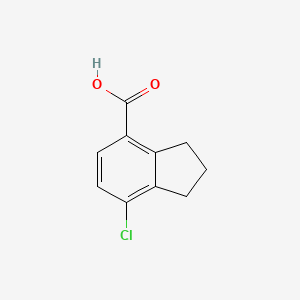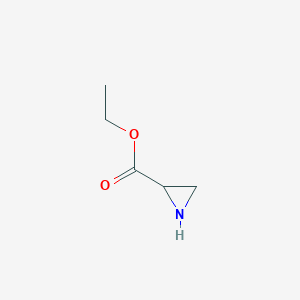
Ethyl aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl aziridine-2-carboxylate is an organic compound with the molecular formula C₅H₉NO₂ It is an ester derivative of aziridine-2-carboxylic acid, characterized by a three-membered aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 2-chloroacetate with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl aziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the aziridine ring.
Substitution Reactions: Substitution at the aziridine ring can occur, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Major Products:
Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thiol derivatives, and other functionalized compounds can be formed.
Oxidized and Reduced Derivatives: Various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl aziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: The compound can be utilized in the development of novel polymers and materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.
Wirkmechanismus
The reactivity of ethyl aziridine-2-carboxylate is primarily due to the high strain energy of the aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding, thereby influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl aziridine-2-carboxylate can be compared with other aziridine derivatives, such as:
Aziridine-2-carboxamide: Known for its use as an immunomodulatory anticancer drug.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
N-Substituted Aziridines: These compounds have various substituents on the nitrogen atom, altering their reactivity and applications.
By understanding the properties, reactions, and applications of this compound, researchers can explore its full potential in various scientific fields.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
ethyl aziridine-2-carboxylate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)4-3-6-4/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
LQCNSMGLNLPUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
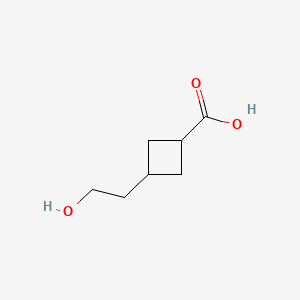
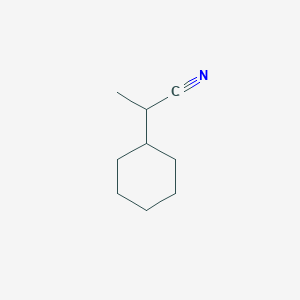
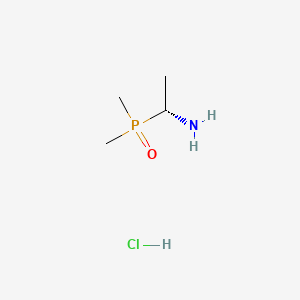
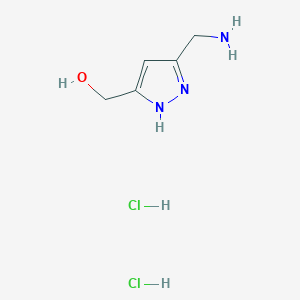
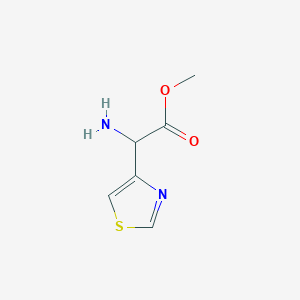
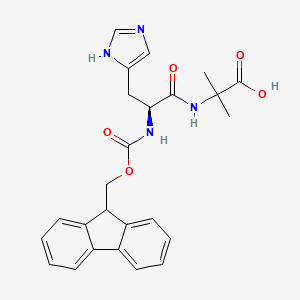
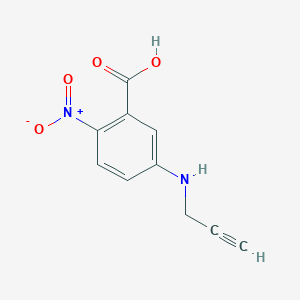
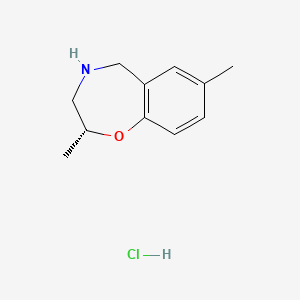


![(2R)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15316131.png)
